molecular formula C14H13FN2O2 B2669668 3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-29-8

3-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2669668
CAS RN: 1613051-29-8
M. Wt: 260.268
InChI Key: JYIHHJNVZYKKEZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it appears to have a prop-2-enoic acid group (also known as an acrylic acid group) and a fluorophenyl group attached .

Scientific Research Applications

Synthesis and Optical Properties

Compounds derived from antipyrine, like 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-phenol (L1) and its benzoic acid variant (L2), have been synthesized and characterized for their optical properties. Thin films prepared from these compounds exhibit amorphous nature and unique optical absorption and refraction properties, with potential applications in materials science and optoelectronics (El-Ghamaz et al., 2017).

Fluorescent Chemosensors

Novel pyrazoline derivatives have been explored as fluorescent chemosensors, particularly for the detection of Fe3+ metal ions. These compounds, synthesized through multi-step reactions, exhibit solvatochromism and can act as sensitive probes for determining the critical micelle concentration of surfactants (Khan, 2020).

Decarboxylative Fluorination

A method for the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole variants, has been developed. This transition-metal-free process allows for the synthesis of fluorinated compounds, indicating its significance in medicinal chemistry and materials science (Yuan et al., 2017).

Synthesis and Reactions of Fluorinated Compounds

Research on the synthesis and reactions of fluorinated compounds, such as 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, reveals the potential for creating materials with unique properties for applications in pharmaceuticals and advanced materials (Pimenova et al., 2003).

Generation of Structurally Diverse Libraries

The generation of structurally diverse compound libraries through reactions involving 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrates the versatility of pyrazole-based compounds in combinatorial chemistry and drug discovery (Roman, 2013).

Future Directions

Given the limited information available on this specific compound, future research could focus on elucidating its synthesis, properties, and potential applications. Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could also have interesting biological properties worth exploring .

properties

IUPAC Name

(E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-9-13(7-8-14(18)19)10(2)17(16-9)12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIHHJNVZYKKEZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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